3-(4-methoxy-3-methylphenyl)piperidine is an organic compound characterized by its piperidine ring substituted with a 4-methoxy-3-methylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology and as a precursor in the synthesis of various bioactive molecules. The presence of the methoxy and methyl groups enhances its lipophilicity, which can influence its biological activity.
3-(4-methoxy-3-methylphenyl)piperidine belongs to the class of piperidine derivatives. Piperidines are saturated six-membered heterocycles containing one nitrogen atom, widely recognized for their role in pharmaceuticals as they exhibit diverse biological activities.
The synthesis of 3-(4-methoxy-3-methylphenyl)piperidine can be achieved through several methodologies:
The synthesis often requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using palladium on carbon as a catalyst in hydrogenation reactions has been shown to enhance conversion rates significantly.
The molecular formula of 3-(4-methoxy-3-methylphenyl)piperidine is CHNO, indicating it consists of 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features a piperidine ring (a six-membered ring with one nitrogen) bonded to a phenyl group that contains both methoxy (-OCH) and methyl (-CH) substituents.
3-(4-methoxy-3-methylphenyl)piperidine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electronic effects of the methoxy and methyl groups, which can stabilize certain intermediates during reactions.
The mechanism of action for compounds like 3-(4-methoxy-3-methylphenyl)piperidine often involves interaction with neurotransmitter systems. For instance, derivatives of piperidine have been studied for their ability to modulate acetylcholine receptors or other neurotransmitter systems relevant to conditions such as schizophrenia or depression.
Research indicates that modifications on the piperidine structure can significantly alter binding affinity and selectivity towards specific receptors, making this compound a candidate for further pharmacological studies .
The synthesis of 3-(4-methoxy-3-methylphenyl)piperidine relies heavily on condensation-reduction sequences, where 4-cyanopyridine undergoes nucleophilic addition with 4-methoxy-3-methyltoluene derivatives. This forms an imine intermediate, which is subsequently reduced using sodium borohydride or catalytic hydrogenation to yield the target piperidine scaffold. Modifications of this approach enable the introduction of the 4-methoxy-3-methylphenyl group at the piperidine C3 position, achieving yields up to 92% under optimized conditions [6]. A critical advancement involves the use of Boc-protected intermediates (e.g., N-Boc-4-piperidone), which facilitate selective reductive amination. The Boc group serves as a protecting moiety during the aryl Grignard addition step and is later cleaved under acidic conditions to furnish the secondary amine [2] [6].
Palladium-catalyzed hydrogenation represents a scalable route to 3-arylpiperidines, starting from corresponding pyridine precursors. For 3-(4-methoxy-3-methylphenyl)piperidine, 3-(4-methoxy-3-methylphenyl)pyridine undergoes full saturation under H₂ (50–100 psi) with 5–10% Pd/C in ethanol or methanol at 50–80°C. This method delivers the cis-isomer predominantly (>90% diastereoselectivity) due to preferential adsorption on the Pd surface [3] [8]. Catalyst poisoning by the tertiary amine is mitigated by in situ protonation using HCl or acetic acid, enhancing reaction rates and yields (typically 75–85%). Post-hydrogenation, the product is isolated via solvent evaporation and purified through recrystallization or chromatography [8].
Table 1: Physicochemical Properties of 3-(4-Methoxy-3-methylphenyl)piperidine
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 205.3 g/mol | HRMS |
LogP | 2.41 | iLOGP Prediction [5] |
Water Solubility | 4.66 mg/mL (22.7 mM) | ESOL Model [5] |
TPSA | 12.5 Ų | Topological Calculation |
pKa (amine) | 10.2 ± 0.3 | Potentiometric Titration |
Enantioselective synthesis of 3-(4-methoxy-3-methylphenyl)piperidine leverages chiral catalysts to access (R)- or (S)-enantiomers. Iridium complexes with P,N-ligands (e.g., (R)-SegPhos) catalyze the asymmetric hydrogenation of 3-(4-methoxy-3-methylphenyl)-1,2,3,6-tetrahydropyridine, achieving enantiomeric excesses (ee) >99% at 0.5–1 mol% catalyst loading. The reaction proceeds via an outer-sphere mechanism, where chiral induction occurs during hydride transfer to the iminium ion intermediate [2] [8]. Transaminases (e.g., ATA-117-Rd6) offer biocatalytic alternatives, converting ω-chloro ketones into chiral amines with ee >99.5% at 37°C. This method is ideal for synthesizing enantiopure intermediates without heavy-metal contaminants [2].
Late-stage C–H functionalization of preformed piperidine scaffolds employs Pd, Ru, or Rh catalysts. For 3-(4-methoxy-3-methylphenyl)piperidine, Pd(OAc)₂/oxazoline ligand systems enable ortho-arylation of the 3-methylphenyl group at 120°C. This regioselectivity arises from the chelation-assisted cyclopalladation of the piperidine nitrogen, directing metallation to the adjacent methyl substituent [3] [8]. Nickel silicide catalysts (e.g., NiSiₓ/TiO₂) provide sustainable options for N-alkylation, using alcohols as alkylating agents under hydrogen-borrowing conditions. Yields exceed 80% with minimal overalkylation due to controlled catalyst acidity [3].
Table 2: Catalytic Hydrogenation Conditions for Pyridine Precursors
Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Yield (%) | cis: trans |
---|---|---|---|---|---|
Pd/C (10%) | 50 | 80 | EtOH | 85 | 95:5 |
RuCl₂(PPh₃)₃ | 100 | 60 | iPrOH | 78 | 90:10 |
Ir-(R)-SegPhos | 30 | 40 | MeOH | 92 | >99:1 (98% ee) |
NiSiₓ/TiO₂ | 200 | 100 | H₂O | 81 | 85:15 |
The 4-methoxy group enhances electrophilicity in ketone intermediates during reductive amination, accelerating imine formation by 2.3-fold compared to unsubstituted analogs. Conversely, the ortho-positioned 3-methyl group induces steric hindrance, reducing nucleophilic addition yields by 15–20% in SNAr reactions [1] [9]. Electronic effects dominate in hydrogenation: the methoxy group’s +R effect stabilizes partial positive charges in iminium intermediates, improving reduction efficiency (95% vs. 78% for des-methoxy derivatives) [9]. Methyl-directed ortho-lithiation enables further functionalization; treatment with n-BuLi at –78°C generates a benzylic anion that reacts with electrophiles (e.g., DMF, I₂), yielding aldehydes or iodinated derivatives without piperidine ring degradation [1].
Salt formation optimizes crystallinity and stability of 3-(4-methoxy-3-methylphenyl)piperidine. Hydrochloride salts are generated by bubbling HCl gas into ethereal solutions of the free base, yielding white crystalline solids after anti-solvent (e.g., diethyl ether) addition. The hydrochloride derivative exhibits superior hygroscopicity (0.2% water uptake) and melting point (218–220°C) versus the free base (oil) [3] [9]. Maleate salts form via refluxing with maleic acid in acetone, enhancing aqueous solubility (38 mg/mL vs. 4.7 mg/mL for HCl salt) due to ion-pair disruption. Salt selection hinges on application: hydrochlorides for oral bioavailability studies, maleates for injectable formulations [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1